molecular formula C9H6FNO B13111449 5-Fluoro-3-methyleneindolin-2-one

5-Fluoro-3-methyleneindolin-2-one

Cat. No.: B13111449
M. Wt: 163.15 g/mol
InChI Key: WQFQNMRDPKVVCS-UHFFFAOYSA-N
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Description

5-Fluoro-3-methyleneindolin-2-one (CAS 56341-41-4, also referred to as 5-fluorooxindole) is a fluorinated derivative of the indolin-2-one scaffold, characterized by a fluorine atom at the 5-position and a methylene group at the 3-position. This compound belongs to the class of 3-substituted indolin-2-ones, which are pharmacologically significant due to their antitumor, neuroprotective, and kinase-inhibitory properties . The fluorine substitution enhances electronic effects and metabolic stability, while the methylene group introduces conformational flexibility, influencing molecular interactions.

Structurally, the compound adopts a Z-conformation in the solid state due to an intramolecular hydrogen bond between the pyrrole N–H and the carbonyl oxygen, forming a heptacyclic ring . This contrasts with chloro-substituted analogs (e.g., 5-chloro derivatives), which exhibit an E-conformation due to steric and electronic differences . The crystal structure (orthorhombic, space group P2₁2₁2₁) reveals a dimeric arrangement stabilized by intermolecular N–H⋯O hydrogen bonds .

Properties

IUPAC Name

5-fluoro-3-methylidene-1H-indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6FNO/c1-5-7-4-6(10)2-3-8(7)11-9(5)12/h2-4H,1H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQFQNMRDPKVVCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1C2=C(C=CC(=C2)F)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-3-methyleneindolin-2-one typically involves the following steps:

Industrial Production Methods

Industrial production methods for 5-Fluoro-3-methyleneindolin-2-one may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-3-methyleneindolin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, facilitated by the presence of the fluorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Electrophilic reagents such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated or nitro-substituted indole derivatives.

Scientific Research Applications

Anti-inflammatory Activity

Recent studies have demonstrated the potential of 5-fluoro-3-methyleneindolin-2-one derivatives in modulating inflammatory responses. For instance, research highlighted the synthesis of various 2-indolinone derivatives that exhibit anti-interleukin-1 activity, crucial for treating inflammatory diseases. Compounds derived from 5-fluoro-3-methyleneindolin-2-one showed promising inhibitory effects on the IL-1 receptor with IC50 values as low as 0.01 µM, indicating their potential as therapeutic agents against inflammation .

Anticancer Properties

The anticancer activity of 5-fluoro-3-methyleneindolin-2-one has been extensively studied. A series of synthesized compounds were evaluated against multiple human cancer cell lines, including MCF7 (breast cancer) and HT29 (colon cancer). Notably, some derivatives exhibited significant cytotoxicity with IC50 values ranging from 9.47 µM to 13.1 µM, showcasing their potential as effective anticancer agents .

CompoundCell LineIC50 (µM)Mechanism of Action
3bMCF79.47Disruption of microtubule structures
3iHT299.58Induction of apoptosis

Neuroprotective Effects

The neuroprotective properties of indoline derivatives have also been explored. Studies have indicated that certain compounds can inhibit pathways associated with neurodegeneration, suggesting their potential use in treating neurodegenerative diseases . The presence of fluorine at the 5-position enhances the biological activity of these compounds by stabilizing their interactions with biological targets.

Anti-SARS-CoV-2 Activity

In light of the COVID-19 pandemic, the anti-SARS-CoV-2 properties of synthesized spiro-3-indolin-2-one derivatives have been investigated. Compounds derived from 5-fluoro-3-methyleneindolin-2-one demonstrated significant antiviral activity, with some exhibiting IC50 values lower than those of standard antiviral drugs such as hydroxychloroquine .

CompoundIC50 (µM)Comparison with Standard
6f7.666More potent than chloroquine (IC50 = 24.98 µM)
6h7.687Comparable to compound 6f

In Vitro Studies

In vitro studies have been pivotal in establishing the efficacy of 5-fluoro-3-methyleneindolin-2-one derivatives against various disease models. For example, a study reported that certain derivatives significantly inhibited tumor growth in xenograft models without causing notable toxicity, underscoring their therapeutic potential .

Docking Studies

Molecular docking studies have provided insights into the binding interactions between these compounds and their biological targets. These studies revealed that modifications at the fluorine position enhance binding affinity and specificity towards key receptors involved in inflammation and cancer progression .

Mechanism of Action

The mechanism of action of 5-Fluoro-3-methyleneindolin-2-one involves its interaction with specific molecular targets and pathways. The compound’s fluorine atom enhances its binding affinity to target proteins, while the methylene group at the 3-position contributes to its biological activity. Molecular docking studies have shown that the compound can inhibit protein tyrosine kinases, leading to the disruption of signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects: The 3-position substituent dictates conformation and bioactivity. For example, hydrazone derivatives (e.g., 5-Fluoro-3-hydrazonoindolin-2-one) adopt planar geometries suitable for enzyme binding , while benzylidene derivatives exhibit extended π-systems for intercalation .
  • Fluorine vs. Halogen Substitution : Fluorine at the 5-position reduces steric bulk compared to iodine (e.g., 5-iodo-3-hydroxyindolin-2-one, mp >250°C ), enhancing solubility and metabolic stability .

Key Findings :

  • Antitumor Activity : Sulfonamide derivatives (e.g., 5-(3-fluorophenyl)sulfonylindolin-2-one) show potent cytotoxicity (IC₅₀ <2.5 μM) against breast cancer cell lines (MCF-7), attributed to tubulin destabilization .
  • Neuroprotection : The methylene group in 5-fluoro-3-methyleneindolin-2-one enhances blood-brain barrier penetration, making it effective in reducing neuronal apoptosis .

Biological Activity

5-Fluoro-3-methyleneindolin-2-one is a compound of significant interest in pharmaceutical research due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant case studies.

  • IUPAC Name : 5-Fluoro-3-methyleneindolin-2-one
  • Molecular Formula : C9H8FNO
  • CAS Number : 25163989

5-Fluoro-3-methyleneindolin-2-one exhibits various biological activities primarily through its interaction with specific molecular targets. The following mechanisms have been identified:

  • Cytokine Modulation : Research indicates that derivatives of indolinone compounds can modulate pro-inflammatory cytokines, particularly interleukin-1 (IL-1), which is implicated in several inflammatory diseases. In vitro studies have shown that certain derivatives possess significant inhibitory effects on IL-1 receptor activity, suggesting a potential role in anti-inflammatory therapies .
  • Anticancer Activity : The compound has demonstrated antiproliferative effects against various cancer cell lines. For instance, studies have shown that certain derivatives exhibit IC50 values in the low micromolar range against MCF7 breast cancer cells, indicating their potential as anticancer agents. Compounds derived from 5-fluoro-3-methyleneindolin-2-one were found to be more effective than standard chemotherapeutic agents like 5-fluorouracil in some cases .
  • Enzyme Inhibition : The compound's structure allows it to interact with enzymes involved in critical biological pathways, potentially leading to inhibition of tumor growth and metastasis.

Biological Activity Overview

Activity Type Description IC50 Values
Anti-inflammatoryInhibits IL-1 receptor activity0.01 - 0.09 µM
Anticancer (MCF7)Inhibits cell proliferation in breast cancer cell line3.15 - 4.375 µM
Enzyme inhibitionModulates activity of specific enzymes involved in cancer progressionVariable

Study 1: Anti-inflammatory Effects

A recent study synthesized several derivatives of 5-fluoro-3-methyleneindolin-2-one and evaluated their effects on IL-1 receptor activity. Compounds with the highest efficacy showed IC50 values as low as 0.01 µM, indicating potent anti-inflammatory properties .

Study 2: Anticancer Potency

In vitro testing against the MCF7 cell line revealed that certain derivatives exhibited significant antiproliferative activity, with IC50 values ranging from 3.15 µM to 4.375 µM, outperforming traditional chemotherapeutics . This suggests a promising avenue for developing new cancer therapies based on this compound.

Study 3: Enzyme Interaction

Research into the enzyme inhibition properties of this compound highlighted its ability to bind to specific active sites on enzymes involved in tumorigenesis, potentially leading to reduced tumor growth rates.

Q & A

Q. Table 1. Crystallographic Data for (Z)-5-Fluoro-3-[(1H-pyrrol-2-yl)methylene]indolin-2-one

ParameterValue
Space groupP21/c
a (Å)7.6093 (5)
b (Å)6.1270 (4)
c (Å)22.8912 (16)
β (°)91.390 (1)
V (ų)1066.92 (12)
Z4
R factor0.054

Q. Source :

Q. Table 2. Biological Activity of Selected Derivatives

CompoundActivity (IC50)Assay Model
5-Fluoro-3-(phenylhydrazono)8.2 µM (Antifungal)C. albicans MIC
(Z)-5-Fluoro-pyrrolyl derivative12 µM (Neuroprotective)Glutamate-induced apoptosis

Q. Source :

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